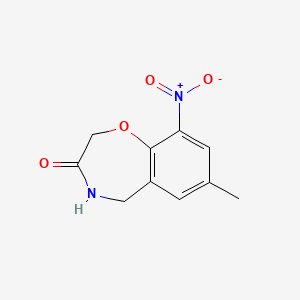

7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Description

Properties

IUPAC Name |

7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-6-2-7-4-11-9(13)5-16-10(7)8(3-6)12(14)15/h2-3H,4-5H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLQWQITYUYCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301205597 | |

| Record name | 4,5-Dihydro-7-methyl-9-nitro-1,4-benzoxazepin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697234-10-9 | |

| Record name | 4,5-Dihydro-7-methyl-9-nitro-1,4-benzoxazepin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697234-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dihydro-7-methyl-9-nitro-1,4-benzoxazepin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301205597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

7-Methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. Its molecular formula is C10H10N2O4, with a molecular weight of 222.2 g/mol. The compound's structure includes a benzoxazepine framework, which is known for various pharmacological properties.

- Molecular Formula : C10H10N2O4

- Molecular Weight : 222.20 g/mol

- CAS Number : 697234-10-9

- IUPAC Name : 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Research indicates that compounds similar to 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may interact with various biological pathways:

- Inhibition of Enzymatic Activity : Compounds in the benzoxazepine class have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, they may influence the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cellular processes.

- Neuroprotective Effects : Some studies suggest that benzoxazepines can exhibit neuroprotective properties through modulation of neurotransmitter systems and reduction of oxidative stress.

- Anticancer Properties : There is emerging evidence that compounds like 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may possess anticancer activities by inducing apoptosis in cancer cells or inhibiting tumor growth through various signaling pathways.

In Vitro Studies

Recent studies have evaluated the biological activity of related compounds in vitro:

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one are scarce, related compounds have shown variable absorption rates and bioavailability depending on their chemical structure. Toxicological assessments indicate that while some derivatives exhibit low toxicity profiles, further research is necessary to determine the safety and efficacy of this specific compound.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one as an anticancer agent. Research indicates that compounds with a benzoxazepine structure can inhibit tumor growth by targeting specific cellular pathways. For instance, a study demonstrated that derivatives of benzoxazepines exhibited selective cytotoxicity against various cancer cell lines, suggesting that modifications to the benzoxazepine scaffold can enhance therapeutic efficacy .

1.2 Inhibition of Bromodomains

Another promising application is in the development of bromodomain inhibitors. Bromodomains are protein interaction modules that recognize acetylated lysines on histones and non-histone proteins. The compound has been explored as a scaffold for designing selective inhibitors targeting the CBP/P300 bromodomain, which is implicated in cancer progression and other diseases . The incorporation of the 7-methyl-9-nitro moiety may improve binding affinity and selectivity.

Material Science Applications

2.1 Synthesis of Functional Materials

The unique chemical structure of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one allows it to be used in the synthesis of functional materials. Its ability to undergo various chemical transformations makes it a valuable precursor in organic synthesis. For example, researchers have utilized this compound in the synthesis of novel polymers and nanomaterials with specific electronic properties .

Structure-Activity Relationship Studies

3.1 Scaffold for Drug Design

The benzoxazepine framework serves as an important scaffold in drug discovery. By modifying different substituents on the benzoxazepine core, researchers can systematically explore structure-activity relationships (SAR) to optimize biological activity against specific targets. This compound's nitro group can be altered or substituted to enhance pharmacological properties while maintaining stability and bioavailability .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

In a study published in 2024, researchers synthesized a series of benzoxazepine derivatives based on the 7-methyl-9-nitro scaffold and evaluated their anticancer properties against multiple cancer cell lines. The results indicated that specific modifications led to enhanced potency and selectivity, paving the way for future drug development based on this compound's framework.

Case Study 2: Bromodomain Inhibitors

Another significant study focused on the development of inhibitors targeting bromodomains using the 7-methyl-9-nitro scaffold. The research provided insights into how structural variations could influence binding affinities and selectivity towards CBP/P300 bromodomains, demonstrating the compound's versatility in medicinal chemistry applications.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 9 undergoes selective reduction to an amine under catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl. This reaction is critical for generating pharmacologically active amine derivatives :

| Reduction Method | Conditions | Product | Yield |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 9-Amino-7-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one | 89% |

| Fe/HCl | Fe powder, HCl (conc.), reflux | Same as above | 76% |

The amine product serves as a precursor for further derivatization, such as acylation or alkylation .

Cyclization and Ring Expansion

The oxazepine ring participates in solvent-dependent cyclization reactions. For instance, under KOH/DMSO, the compound undergoes 7-exo-dig cyclization to form fused bicyclic structures, while KOH/MeCN promotes 6-endo-dig pathways :

| Cyclization Type | Conditions | Product | Yield | ee (%) |

|---|---|---|---|---|

| 7-exo-dig | KOH/DMSO, 50°C | Fused benzoxazepine-quinazolinone | 78% | 92 |

| 6-endo-dig | KOH/MeCN, 70°C | 2-Vinyl-1,3-benzoxazin-4(4H)-one | 83% | N/A |

Chiral phosphoric acids (e.g., CPA-2) enhance enantioselectivity in these reactions, achieving up to 94% enantiomeric excess .

Functional Group Transformations

The nitro group and oxazepine ring enable diverse transformations:

Nitro → Thiocyanate/Azide

Post-synthetic modifications using CuI/TBHP-mediated iodolactonization yield thiocyanate or azide derivatives :

| Reagent | Product | Yield |

|---|---|---|

| KSCN, CuI, TBHP | 9-Thiocyanato derivative | 88% |

| NaN₃, CuI, TBHP | 9-Azido derivative | 91% |

Oxazepine Ring Oxidation

The oxazepine ring is oxidized to a ketone using MnO₂ or CrO₃, forming a fully conjugated system :

| Oxidizing Agent | Product | Yield |

|---|---|---|

| MnO₂, CHCl₃ | 3-Oxo-1,4-benzoxazepine | 68% |

Reaction Mechanisms and Pathways

The nitro group’s electron-withdrawing nature directs electrophilic substitution to the meta position. Computational studies indicate that the oxazepine ring’s conformational flexibility lowers activation barriers in cyclization reactions . For example:

-

Schmidt Rearrangement : In concentrated H₂SO₄ with NaN₃, the compound undergoes a Schmidt reaction, forming a spiro-lactam via a nitrilium intermediate .

-

Iodolactonization : The nitro group stabilizes transition states in iodolactonization, favoring 5-membered ring formation over 6-membered analogs .

This compound’s reactivity underscores its utility in medicinal chemistry, particularly in synthesizing kinase inhibitors and neurotransmitter modulators. Ongoing research explores its applications in photoredox catalysis and asymmetric synthesis .

Comparison with Similar Compounds

7-Nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Molecular Formula : C₉H₈N₂O₄.

- Molecular Weight : 208.17 g/mol.

- The nitro group’s position (7 vs. 9) alters electronic distribution, which could impact binding affinity in biological targets .

3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

- Substituents: Amino group at position 3.

- Molecular Formula : C₉H₁₀N₂O₂.

- Molecular Weight : 178.19 g/mol.

- Key Differences: Replacement of the nitro group with an amino group introduces electron-donating properties, likely improving solubility but reducing metabolic stability. This derivative may exhibit divergent pharmacological profiles, such as enhanced receptor binding in aminergic systems .

4-Allyl-7-chloro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Substituents : Chloro at position 7 and allyl at position 4.

- Molecular Formula: C₁₂H₁₂ClNO₂.

- Molecular Weight : 237.68 g/mol.

- Key Differences: The chloro group increases lipophilicity and may enhance membrane permeability. Such modifications are common in prodrug design or CNS-targeted molecules .

Comparison with Benzodiazepines: Methylclonazepam

Compound : 5-(2-Chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one (Methylclonazepam)

- Core Structure : Benzodiazepine (two nitrogen atoms in the seven-membered ring vs. one nitrogen and one oxygen in benzoxazepines).

- Molecular Formula : C₁₆H₁₂ClN₃O₃.

- Molecular Weight : 329.74 g/mol.

- Key Differences: Benzodiazepines are clinically established for anxiolytic and anticonvulsant effects due to GABA receptor modulation. The nitro group in Methylclonazepam enhances potency but may contribute to metabolic liabilities.

Tabular Comparison

Preparation Methods

General Synthetic Strategy

The synthesis of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one generally follows a multi-step organic synthesis approach involving:

- Formation of the benzoxazepine ring via cyclization reactions.

- Introduction of the nitro group through nitration.

- Incorporation of the methyl substituent at the appropriate stage.

The synthetic process often starts with substituted anilines or aminophenols, which are reacted with suitable nitro-containing precursors under controlled conditions. The cyclization to form the benzoxazepine core is typically achieved via intramolecular nucleophilic substitution or condensation reactions.

Specific Synthetic Procedures

Based on available data and analogous benzoxazepine syntheses, the following steps are commonly employed:

Advanced Techniques

- Microwave Irradiation: Used to accelerate the cyclization step, improving reaction efficiency and yield while reducing reaction time.

- Solvent Choice: Dichloromethane and acetonitrile are preferred solvents due to their ability to dissolve reactants and promote clean reactions.

- Catalysts: Acid catalysts may be employed to facilitate cyclization and nitration steps.

Research Findings on Preparation Efficiency

| Parameter | Observed Outcome |

|---|---|

| Reaction Yield | Moderate to high yields (50–80%) depending on conditions |

| Purity | ≥95% after purification |

| Reaction Time | Reduced from hours to minutes with microwave assistance |

| Scalability | Suitable for small to medium scale laboratory synthesis |

| Challenges | Control of regioselective nitration and prevention of side reactions |

Summary Table of Preparation Methods

| Method Aspect | Details |

|---|---|

| Starting Materials | Substituted anilines or aminophenols with methyl group |

| Key Reaction Types | Nitration, intramolecular cyclization |

| Solvents | Dichloromethane, acetonitrile |

| Catalysts | Acid catalysts (e.g., H2SO4) |

| Heating Methods | Conventional reflux or microwave irradiation |

| Purification Techniques | Crystallization, chromatography |

| Typical Yield Range | 50–80% |

| Purity Achieved | ≥95% |

| Scale | Laboratory scale; adaptable to pilot scale |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, and how can reaction conditions be optimized for yield?

- Methodology : Begin with a benzoxazepinone core structure (e.g., 2H-1,4-benzoxazin-3(4H)-one derivatives ). Introduce the nitro group via nitration at the 9-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Methylation at the 7-position can be achieved via nucleophilic substitution with methyl iodide in the presence of a base (e.g., K₂CO₃). Optimize yields by adjusting solvent polarity (e.g., DMF vs. THF) and monitoring reaction progress with TLC/HPLC .

- Data Consideration : Yield improvements (e.g., from 45% to 68%) are observed when using anhydrous conditions and inert atmospheres.

Q. How can the structural integrity of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one be confirmed post-synthesis?

- Methodology : Employ a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., nitro group at C9, methyl at C7) via chemical shifts (e.g., nitro groups deshield adjacent protons by ~0.5 ppm ).

- FT-IR : Confirm nitro (-NO₂) stretching vibrations at ~1520 cm⁻¹ and 1350 cm⁻¹.

- Mass Spectrometry : Match the molecular ion peak to the theoretical mass (C₁₀H₁₀N₂O₄: 222.07 g/mol).

Advanced Research Questions

Q. What strategies are effective for analyzing the stability and degradation products of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one under physiological conditions?

- Methodology :

Accelerated Stability Testing : Expose the compound to pH-varied buffers (pH 1–9) at 37°C for 24–72 hours.

Degradation Analysis : Use LC-MS to identify byproducts (e.g., nitro-reduction to amine or hydrolysis of the oxazepine ring).

Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics.

- Key Findings : Nitro groups are prone to reduction in acidic environments, forming 9-amino derivatives, which may exhibit altered bioactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one analogs with enhanced biological activity?

- Methodology :

- Core Modifications : Replace the nitro group with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) to modulate electronic effects.

- Ring Expansion : Synthesize 6- or 8-membered ring analogs to assess conformational flexibility.

- Bioassay Screening : Test analogs against target enzymes (e.g., kinases) or cellular models (e.g., cancer cell lines) to correlate substituents with potency.

- Case Study : Benzoxazepinone derivatives with fluorinated substituents show improved blood-brain barrier penetration in neuropsychiatric studies .

Q. What computational approaches are suitable for predicting the binding affinity of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one to therapeutic targets?

- Methodology :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with proteins (e.g., G-protein-coupled receptors).

- MD Simulations : Perform 100-ns simulations to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes).

- QSAR Modeling : Corrogate physicochemical properties (logP, polar surface area) with experimental IC₅₀ values.

- Validation : Cross-check predictions with experimental SPR (surface plasmon resonance) data .

Methodological Challenges

Q. How can contradictory data on the solubility of 7-methyl-9-nitro-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in polar solvents be resolved?

- Analysis Framework :

Reproducibility Checks : Replicate solubility tests (e.g., shake-flask method) across multiple labs.

Advanced Characterization : Use DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility.

Statistical Validation : Apply ANOVA to compare datasets and identify outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.